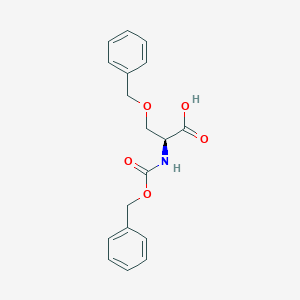

N-(Benzyloxycarbonyl)-O-benzyl-L-serine

説明

“N-(Benzyloxycarbonyl)-O-benzyl-L-serine” is a derivative of glycine having a benzyloxycarbonyl protecting group attached to the nitrogen . It is a conjugate acid of a N-benzyloxycarbonylglycinate .

Synthesis Analysis

A mild and efficient synthesis of N-protected (S)-isoserine from (S)-malic acid monoester via an oxazolidin-2-one has been described . The N-phenylacetyl protection is removed, an amino acid with a free amino group and phenylacetic acid are formed while removal of the N-benzyloxycarbonyl protection leads to the accumulation of benzyl alcohol, along with the amino acid and the release of CO .Molecular Structure Analysis

The molecular formula of “this compound” is C10H11NO4 . The IUPAC name is 2-(phenylmethoxycarbonylamino)acetic acid . The InChIKey is CJUMAFVKTCBCJK-UHFFFAOYSA-N .Chemical Reactions Analysis

Mechanistic studies suggest that the reaction proceeds through a radical pathway . It was found that the reaction is first order in L -Phe-OMe and the Lineweaver–Burk plot of 1/ v against 1/ [ Z - L -Asp] yields a straight line, showing that the reaction involves consecutive reactions of Z - L -Asp and L -Phe-OMe with the enzyme and with the Z - L -Asp–enzyme complex, with the second reaction being the rate-determining step .Physical And Chemical Properties Analysis

The solid–liquid equilibrium solubility and solvent effects of N-benzyloxycarbonyl-l-tryptophan in monosolvent systems (water, isopropanol, ethanol, n-propanol, isobutanol, n-butanol, acetonitrile, n-pentanol, 2-butanone, acetone) have been studied .科学的研究の応用

Polymer Synthesis : N-(Benzyloxycarbonyl)-O-benzyl-L-serine is used in the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates. This process is vital for creating polycarbonates, which have diverse applications in materials science (Sanda, Kamatani, & Endo, 2001).

Synthesis of Protected Amino Acids : It is utilized in the synthesis of N-Cbz-L-serine benzyl ester, a protected form of the amino acid serine, which is important in peptide synthesis and pharmaceutical research (Liu Cun-li, 2012).

Glycopeptide Synthesis : In glycopeptide synthesis, this compound is used for creating serine glycosides, which are crucial for developing synthetic polypeptide antigens and studying carbohydrate-protein interactions (Rüde & Meyer‐Delius, 1968).

Hydroxyamino Acid Phosphoramidites Synthesis : The compound is used in the preparation of hydroxyamino acid phosphoramidites, which are valuable in the synthesis of phosphate diesters, important in biochemistry and molecular biology (Dreef‐Tromp, Lefeber, Marel, & Boom, 1992).

Selective Peptide Cleavage : this compound plays a role in the selective cleavage of serine peptides, an important reaction in the study of protein and peptide chemistry (Kaneko, Takeuchi, & Inui, 1968).

Biomaterials Synthesis : It is involved in the synthesis of polyesters derived from hydroxy amino acids, where it acts as a monomeric starting material, leading to potential applications in biodegradable polymers and medical devices (Kohn, 1991).

Biochemical Studies : this compound is employed in various biochemical studies, including the synthesis of glycopeptides and exploration of enzymatic reactions and pathways, contributing significantly to our understanding of biochemistry and molecular biology (Wakabayashi & Pigman, 1974).

Safety and Hazards

According to the safety data sheet, personal protective equipment/face protection should be worn when handling “N-(Benzyloxycarbonyl)-O-benzyl-L-serine”. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

作用機序

Target of Action

Z-Ser(Bzl)-OH, also known as Cbz-Ser(Bzl)-OH or N-(Benzyloxycarbonyl)-O-benzyl-L-serine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain that are being synthesized. It acts as a protecting group for the amino acid serine during the synthesis process .

Mode of Action

Z-Ser(Bzl)-OH functions by protecting the serine residue in a peptide chain during synthesis. The benzyloxycarbonyl (Cbz or Z) group in Z-Ser(Bzl)-OH serves to protect the amino group, while the benzyl (Bzl) group protects the hydroxyl group of serine . This dual protection prevents unwanted side reactions during the synthesis process, ensuring that the peptide chain is assembled correctly.

Biochemical Pathways

The protecting groups (Cbz and Bzl) are removed in the final steps of the synthesis process, yielding the desired peptide with the serine residue intact .

Result of Action

The use of Z-Ser(Bzl)-OH in peptide synthesis results in the successful incorporation of the serine residue into the peptide chain with minimal side reactions. After the synthesis is complete and the protecting groups are removed, the resulting peptide can exhibit a wide range of biological activities depending on its sequence .

Action Environment

The efficacy and stability of Z-Ser(Bzl)-OH are influenced by various environmental factors in a laboratory setting. These include the pH of the solution, temperature, and the presence of other reagents. For instance, the removal of the protecting groups requires specific conditions, typically involving a strong acid . Proper storage of Z-Ser(Bzl)-OH is also crucial for maintaining its stability and effectiveness .

特性

IUPAC Name |

3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-17(21)16(13-23-11-14-7-3-1-4-8-14)19-18(22)24-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYRLHUAMWRBHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20806-43-3 | |

| Record name | N-(Benzyloxycarbonyl)-O-benzyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020806433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC164036 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)